![molecular formula C15H13I2NO5 B13405229 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine](/img/structure/B13405229.png)
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves multiple steps. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. This is followed by demethylation with hydrobromic acid in acetic acid . Industrial production methods may vary, but they generally involve similar multi-step synthetic routes to ensure high purity and yield.
化学反应分析
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in understanding thyroid hormone analogs.
Medicine: It has been tested for its anti-thyroid properties and thyromimetic activity.
Industry: The compound can be used as a reference substance for drug impurities and reagents.
作用机制
The mechanism of action of 3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine involves its interaction with thyroid hormone receptors. It mimics the activity of natural thyroid hormones, thereby influencing metabolic processes. The molecular targets include thyroid hormone receptors, and the pathways involved are those related to thyroid hormone signaling .
相似化合物的比较
3-[4-(p-Hydroxyphenoxy)-3,5-diiodophenyl]-serine can be compared with other similar compounds such as:
Alanine, (3,5-diiodo-4-(p-hydroxyphenoxy)phenyl)-: This compound has a similar structure but differs in its amino acid component.
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid: Another structurally similar compound, which is a phenylalanine derivative.
R-2-(4-hydroxyphenoxy)propionic acid: This compound is used as an intermediate in the synthesis of herbicides.
The uniqueness of this compound lies in its specific applications in thyroid hormone research and its potential therapeutic uses.
属性
分子式 |
C15H13I2NO5 |
|---|---|
分子量 |
541.08 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H13I2NO5/c16-10-5-7(13(20)12(18)15(21)22)6-11(17)14(10)23-9-3-1-8(19)2-4-9/h1-6,12-13,19-20H,18H2,(H,21,22) |
InChI 键 |
QFHSOCUHZZBFMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(C(C(=O)O)N)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


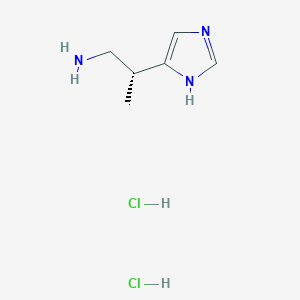
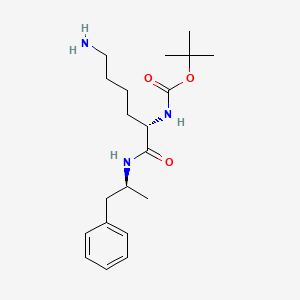
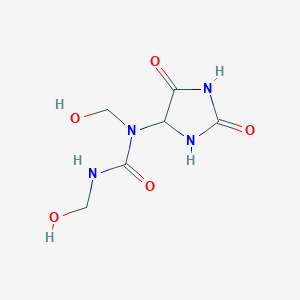
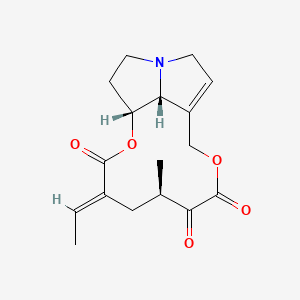
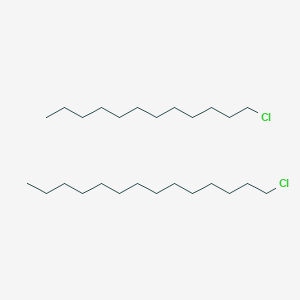
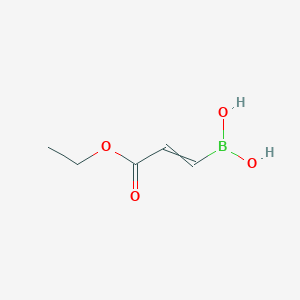
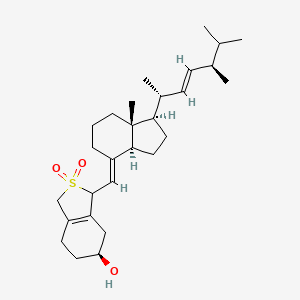
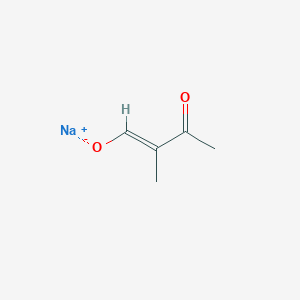
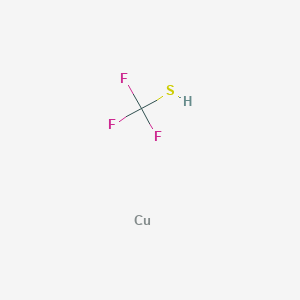
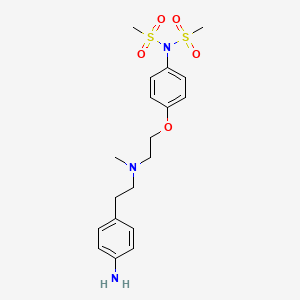


![3-(2-amino-2-oxoethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B13405207.png)
![1-[2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic Acid](/img/structure/B13405215.png)
